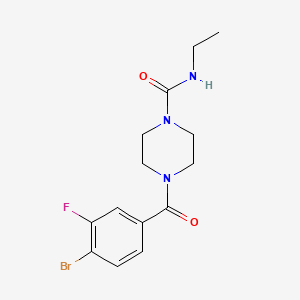![molecular formula C11H15N3O3S B7588711 3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a sulfur-containing amino acid derivative that is commonly used as a feed additive in the animal industry. However, recent studies have shown that DMPT has a wide range of potential applications in scientific research, including its use as a growth promoter, anti-inflammatory agent, and antioxidant.
作用机制
The mechanism of action of 3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid is not fully understood, but it is believed to work by stimulating the secretion of growth hormone in animals. This compound has also been shown to increase the expression of genes involved in energy metabolism and protein synthesis. Additionally, this compound may exert its anti-inflammatory and antioxidant effects by modulating the expression of various cytokines and antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. Studies have shown that this compound can increase the activity of digestive enzymes, improve nutrient absorption, and enhance immune function. This compound has also been shown to increase the levels of various amino acids and proteins in animal tissues.
实验室实验的优点和局限性
One of the main advantages of using 3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid in lab experiments is its ability to improve the growth rate and feed efficiency of animals, which can reduce the time and cost required for experiments. This compound also has potential anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several potential future directions for research on 3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid. One area of research could focus on elucidating the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Another area of research could focus on developing novel formulations of this compound that could improve its bioavailability and efficacy. Additionally, more research is needed to determine the safety and efficacy of this compound in different animal species and under different experimental conditions.
合成方法
3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid can be synthesized using various methods, including the reaction between 1,5-dimethylpyrazole-4-carboxylic acid and thioacetic acid, or the reaction between 1,5-dimethylpyrazole-4-carboxylic acid and thioacetic acid hydrazide. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
科学研究应用
3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a growth promoter in the animal industry. This compound has been shown to increase the growth rate and feed efficiency of various animal species, including pigs, chickens, and fish. This compound has also been studied for its potential anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for various diseases.
属性
IUPAC Name |
3-[(1,5-dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-7-8(5-12-14(7)2)9(15)13-11(10(16)17)3-4-18-6-11/h5H,3-4,6H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLSUUEQQFNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2(CCSC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)